molecular formula C16H28O4 B102660 Dihexyl fumarate CAS No. 19139-31-2

Dihexyl fumarate

Cat. No.: B102660
CAS No.: 19139-31-2
M. Wt: 284.39 g/mol
InChI Key: QMCVOSQFZZCSLN-VAWYXSNFSA-N
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Description

Dihexyl fumarate is an organic compound with the molecular formula C₁₆H₂₈O₄. It is an ester derived from fumaric acid and hexanol. This compound is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique chemical structure, which includes a fumarate backbone with two hexyl ester groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: Dihexyl fumarate can be synthesized through the esterification of fumaric acid with hexanol. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The general reaction conditions include heating the reactants under reflux to achieve the desired ester product.

Industrial Production Methods: In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. The use of continuous reactors and optimized reaction conditions ensures high yield and purity of the product. The process may also involve purification steps such as distillation and crystallization to obtain the final compound.

Chemical Reactions Analysis

Types of Reactions: Dihexyl fumarate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups into alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the ester groups, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Hexanoic acid and fumaric acid derivatives.

    Reduction: Hexanol and fumaric acid derivatives.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Dihexyl fumarate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug delivery systems.

    Industry: this compound is used in the production of polymers, resins, and plasticizers due to its chemical stability and flexibility.

Comparison with Similar Compounds

    Dimethyl fumarate: An ester of fumaric acid with methanol, used in the treatment of multiple sclerosis.

    Diethyl fumarate: An ester of fumaric acid with ethanol, used in organic synthesis.

    Dibutyl fumarate: An ester of fumaric acid with butanol, used as a plasticizer.

Comparison: Dihexyl fumarate is unique due to its longer hexyl chains, which impart different physical and chemical properties compared to its shorter-chain counterparts. This results in variations in solubility, reactivity, and applications. For instance, this compound’s longer chains make it more suitable for use in polymer and resin production, whereas dimethyl fumarate is more commonly used in medical applications.

Properties

IUPAC Name

dihexyl (E)-but-2-enedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28O4/c1-3-5-7-9-13-19-15(17)11-12-16(18)20-14-10-8-6-4-2/h11-12H,3-10,13-14H2,1-2H3/b12-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMCVOSQFZZCSLN-VAWYXSNFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC(=O)C=CC(=O)OCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCOC(=O)/C=C/C(=O)OCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00893393
Record name Dihexyl (2E)-2-butenedioate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name 2-Butenedioic acid (2E)-, 1,4-dihexyl ester
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

19139-31-2
Record name Dihexyl fumarate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19139-31-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dihexyl fumarate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019139312
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Butenedioic acid (2E)-, 1,4-dihexyl ester
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Dihexyl (2E)-2-butenedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00893393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dihexyl fumarate
Source European Chemicals Agency (ECHA)
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Record name DIHEXYL FUMARATE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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